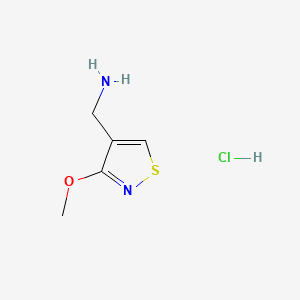
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluorocyclobutyl)but-3-yn-2-amine hydrochloride is an organic compound belonging to the class of cyclobutyl amines. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. It is used in a variety of scientific research applications, including in biochemical and physiological studies.
Scientific Research Applications
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride has a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various compounds on cell signaling pathways. It has also been used in drug screening studies to identify potential therapeutic agents. In addition, it has been used in the synthesis of various organic compounds and as a reagent in organic synthesis.
Mechanism of Action
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride acts as an agonist at certain G-protein coupled receptors (GPCRs). GPCRs are membrane proteins that regulate cell signaling pathways. When the compound binds to a GPCR, it triggers a cascade of events that can lead to the activation of various cell signaling pathways. This mechanism of action allows the compound to be used in biochemical and physiological studies to study the effects of various compounds on cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition can lead to an increase in cAMP levels, which can lead to a variety of physiological effects. In addition, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
Advantages and Limitations for Lab Experiments
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, the compound is soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, the compound is also sensitive to light and air, which can lead to the degradation of the compound. Furthermore, the compound is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
The potential future directions for 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride are numerous. One potential direction is the use of the compound in drug screening studies to identify potential therapeutic agents. In addition, the compound could be used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. Furthermore, the compound could be used in the development of new GPCR agonists and antagonists. Finally, the compound could be used in the development of new synthetic methods for the preparation of cyclobutyl amines.
Synthesis Methods
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride can be synthesized from a variety of starting materials, including cyclobutyl amines, difluorocyclobutane, and hydrochloric acid. The synthesis method involves the reaction of the difluorocyclobutane with the cyclobutyl amine in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields a mixture of this compound and its isomer, 3-(3,3-difluorocyclobutyl)but-2-yn-3-amine hydrochloride. The reaction can be carried out in either aqueous or organic solvents.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.ClH/c1-3-7(2,11)6-4-8(9,10)5-6;/h1,6H,4-5,11H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISACAKHOQIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)


amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B6607994.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid](/img/structure/B6608018.png)
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)


